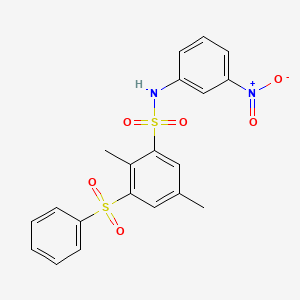![molecular formula C13H17N3O3 B6136551 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide, also known as Boc-phenylalanine, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly used as a building block in the synthesis of peptides and proteins, and its unique chemical structure provides several advantages over traditional amino acids.
Mécanisme D'action
The mechanism of action of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine is not well understood. However, it is believed that this compound acts as a substrate for enzymes involved in protein synthesis, leading to the formation of peptides and proteins with unique chemical properties.
Biochemical and Physiological Effects:
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has been shown to have several biochemical and physiological effects. This compound can enhance the stability and solubility of peptides and proteins, which can improve their pharmacokinetic and pharmacodynamic properties. 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine can also improve the specificity and selectivity of peptides and proteins, which can reduce the risk of off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has several advantages over traditional amino acids in lab experiments. This compound can be easily incorporated into peptides and proteins using standard synthetic methods, and its unique chemical structure provides several advantages over traditional amino acids. However, 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the use of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine in scientific research. One potential application is the development of peptide-based drugs for the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. Another potential application is the use of 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine in the synthesis of novel bioactive peptides with unique chemical properties. Additionally, 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine could be used in the development of new synthetic methods for the synthesis of peptides and proteins.
Méthodes De Synthèse
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One common method involves the reaction of N-protected phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction produces 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine, which can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine has been extensively used in scientific research for the synthesis of peptides and proteins. This compound is commonly used as a building block in the synthesis of bioactive peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. 2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamideanine is also used in the synthesis of peptide-based drugs, including anticancer drugs and antiviral drugs.
Propriétés
IUPAC Name |
[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-3-9-14-13(18)19-15-10-12(17)16-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,14,18)(H,16,17)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZFQAIQGMKYSO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)ON=CC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)O/N=C/C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6136472.png)
![2-(3,4-diethoxyphenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6136477.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6136493.png)
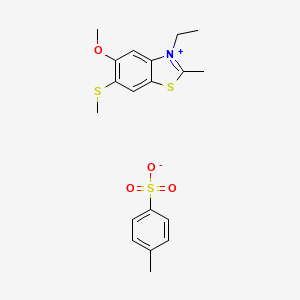
![7-(cyclohexylmethyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6136506.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B6136511.png)
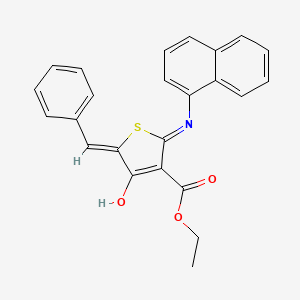
![1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6136539.png)
![1-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B6136543.png)
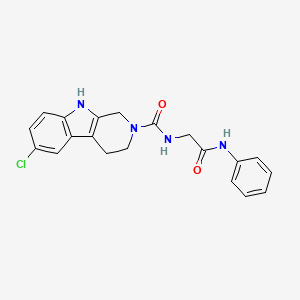
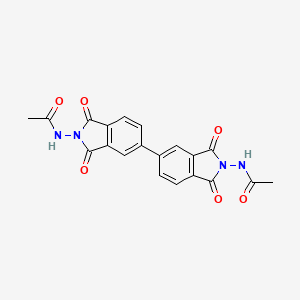

![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6136572.png)
